molecular formula C19H20N4O B4578821 1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4578821
M. Wt: 320.4 g/mol
InChI Key: JDGZMZDWKDRPLS-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DTC, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and has been found to possess unique properties that make it a promising candidate for various research studies.

Scientific Research Applications

Synthetic Routes and Applications in Drug Discovery

1,2,3-Triazole derivatives serve as key scaffolds in organic compounds with diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of the triazole ring to hydrolysis, along with its ability to participate in hydrogen bonding and dipole-dipole interactions, makes it an attractive moiety in designing new drugs. The copper(I)-catalyzed azide-alkyne cycloaddition, known as a click reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, offering a straightforward and selective approach to constructing complex molecules with high yield and selectivity (Kaushik et al., 2019).

Biological Activities

1,2,3-Triazole derivatives are extensively studied for their broad spectrum of biological activities. They exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities with potential therapeutic applications, emphasizing the need for eco-friendly synthesis methods and novel prototypes for emerging diseases and drug resistance challenges (Ferreira et al., 2013).

Chemical and Material Science Applications

Beyond pharmaceuticals, 1,2,3-triazole derivatives find applications in material science and as corrosion inhibitors for metals. Their ability to form stable structures and participate in various chemical reactions makes them suitable for creating functional materials and protective coatings. The design and synthesis of 1,2,3-triazole compounds as corrosion inhibitors highlight their effectiveness in protecting steel, copper, iron, and aluminum alloys in aggressive media, offering a sustainable approach to corrosion protection with potential industrial applications (Hrimla et al., 2021).

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-10-11-14(2)17(12-13)23-15(3)18(20-21-23)19(24)22(4)16-8-6-5-7-9-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGZMZDWKDRPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
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1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
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1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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